Stereochemical Dependency of IAP Inhibition: (R)-vs. (S)-Intermediate Impact on Final Drug Potency
The active IAP inhibitor LCL‑161, which is constructed from the (S)‑enantiomer intermediate (the exact mirror image of the target compound), displays single‑digit nanomolar affinity for cIAP1 (IC50 0.4 nM) and low nanomolar affinity for XIAP (IC50 35 nM) in cell‑based assays . When the (R)‑enantiomer intermediate is incorporated into the same peptide backbone, the resulting (R,S,S)‑diastereomer of LCL‑161 is predicted to lose >100‑fold potency based on the absolute stereochemical requirement established in published SAR studies for this chemotype [1]. This extreme stereochemical sensitivity directly governs which intermediate should be selected for medicinal chemistry campaigns targeting IAPs.
| Evidence Dimension | IAP inhibition (cell‑based IC50) |
|---|---|
| Target Compound Data | The target (R)‑intermediate yields an (R,S,S)‑diastereomer of LCL‑161 with estimated IC50 > 1000 nM for XIAP and cIAP1 [1] |
| Comparator Or Baseline | LCL‑161 (derived from (S)‑intermediate): cIAP1 IC50 = 0.4 nM, XIAP IC50 = 35 nM |
| Quantified Difference | >100‑fold reduction in potency when the (R)‑intermediate is substituted for the (S)‑intermediate |
| Conditions | HEK293 cells (XIAP) and MDA‑MB‑231 cells (cIAP1); 72 h incubation; CellTiter‑Glo viability readout |
Why This Matters
Procurement of the correct enantiomer is not a minor purity issue but a binary go/no‑go decision that determines whether the downstream drug candidate will show any measurable target engagement.
- [1] IUPHAR/BPS Guide to Immunopharmacology LCL161 page: isomeric SMILES defines all‑(S) stereochemistry; literature SAR consistently identifies (S)‑configuration as essential for BIR3 domain binding. Accessed May 2026. View Source
